molecular formula C7H8BrClFN B2867753 6-Bromo-2-fluoro-3-methylaniline;hydrochloride CAS No. 2490403-79-5

6-Bromo-2-fluoro-3-methylaniline;hydrochloride

Cat. No.: B2867753
CAS No.: 2490403-79-5
M. Wt: 240.5
InChI Key: HAADSAPSPAJRHJ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylaniline hydrochloride is an aromatic amine derivative with the molecular formula C₇H₇BrClFN and a molecular weight of 261.14 g/mol . It is characterized by a bromine atom at position 6, fluorine at position 2, and a methyl group at position 3 of the aniline ring, with the hydrochloride salt enhancing its stability and solubility. This compound is cataloged under CAS number EN300-27102698 and is utilized in pharmaceutical and chemical synthesis research, particularly as a building block for complex organic molecules .

Properties

IUPAC Name

6-bromo-2-fluoro-3-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADSAPSPAJRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methylaniline;hydrochloride typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methylaniline;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro compound, while reduction may yield an amine.

Scientific Research Applications

6-Bromo-2-fluoro-3-methylaniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methylaniline;hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds. These interactions can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Positioning

The compound’s reactivity and physicochemical properties are influenced by the positions and types of substituents. Below is a comparative analysis of structurally related halogenated aniline derivatives:

Table 1: Structural Comparison of Halogenated Aniline Derivatives
Compound Name Molecular Formula Substituent Positions CAS Number Similarity Score
6-Bromo-2-fluoro-3-methylaniline HCl C₇H₇BrClFN Br (6), F (2), CH₃ (3) EN300-27102698 Reference
3-Bromo-5-Chloro-2-fluoroaniline HCl C₇H₅BrCl₂FN Br (3), Cl (5), F (2) 943830-81-7 1.00
3-Bromo-6-chloro-2-fluoroaniline C₇H₅BrClFN Br (3), Cl (6), F (2) 1517200-74-6 0.89
5-Bromo-3-chloro-2-fluoroaniline C₇H₅BrClFN Br (5), Cl (3), F (2) 1539469-93-6 0.89
6-Bromo-2-chloro-4-fluoro-3-methylaniline C₇H₆BrClFN Br (6), Cl (2), F (4), CH₃ (3) 2901109-44-0 N/A

Key Observations :

  • Substituent Positioning : The original compound’s bromine at position 6 and fluorine at position 2 distinguish it from analogues like 3-Bromo-5-Chloro-2-fluoroaniline HCl (Br at 3, Cl at 5), which has a higher similarity score (1.00) but differs in halogen placement .
  • Hydrochloride Salts : The hydrochloride form improves aqueous solubility compared to free bases, as seen in 3-Bromo-4-methoxyaniline hydrochloride (CAS 16618-68-1), where the methoxy group further enhances lipophilicity .

Physical and Chemical Properties

Limited data on exact melting points or solubility are available in the evidence. However, substituent effects can be inferred:

  • Hydrochloride Stability : The hydrochloride salt form (as in 6-Bromo-2-fluoro-3-methylaniline HCl ) likely improves crystallinity and shelf life compared to free amines, similar to amitriptyline hydrochloride in and .

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